![molecular formula C18H14Cl4N4OS B4580489 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4580489.png)

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide

Vue d'ensemble

Description

This compound belongs to a class of chemicals that have been explored for their structural and reactive properties. The interest in such molecules lies in their potential applications in various fields, including materials science and pharmacology, albeit our focus will exclude drug usage and dosage specifics.

Synthesis Analysis

The synthesis of related triazole derivatives involves reactions between specific chlorophenyl compounds and acetyl chlorides or similar reactants, leading to the formation of products with distinct structural features. For instance, the reaction between 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione and 2-(2,4-dichlorophenoxy)acetyl chloride yields novel compounds characterized by X-ray diffraction techniques, showcasing their complex crystal structures and intermolecular interactions (Xue et al., 2008).

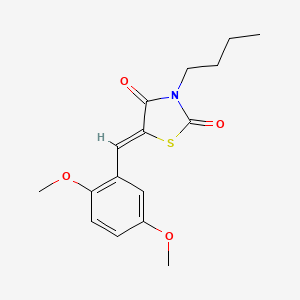

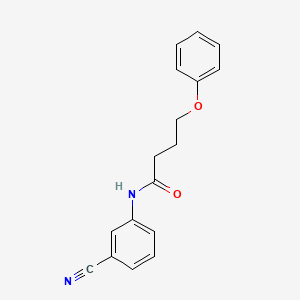

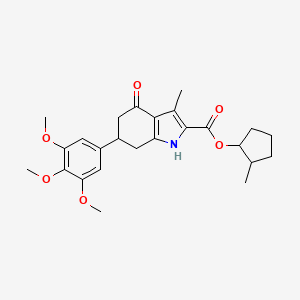

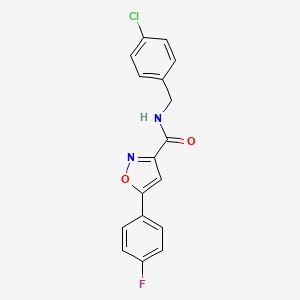

Molecular Structure Analysis

Structural studies of related compounds have revealed intricate details about their molecular frameworks. Single-crystal X-ray diffraction (SCXRD) analyses provide insights into the orientation of chlorophenyl rings, triazole rings, and their dihedral angles, illustrating the molecule's three-dimensional conformation and stabilization through hydrogen bonding and π-interactions (Saravanan et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds is highlighted by their ability to undergo various chemical transformations. The introduction of ethyl groups or modifications to the acetamide moiety can lead to significant changes in their chemical behavior, forming new derivatives with unique properties (Yu et al., 2014).

Applications De Recherche Scientifique

Cholinesterase Inhibition and Molecular Docking

Research involving derivatives of 1,2,4-triazole, similar in structure to the specified compound, has demonstrated potential in cholinesterase inhibition, which is significant for conditions like Alzheimer's disease. The study synthesized a series of N-aryl derivatives of related triazole compounds, assessing their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Certain derivatives displayed potent inhibitory activities, with molecular docking studies rationalizing the binding interactions within the active site, suggesting a therapeutic application in neurodegenerative diseases (Riaz et al., 2020).

Antifungal Activity

Compounds containing the 1,2,4-triazole moiety, structurally akin to the given chemical, have been synthesized and shown moderate antifungal activities. This suggests their potential use in developing new antifungal agents, contributing to the field of agricultural chemistry and pharmaceuticals (Min et al., 2015).

Synthesis and Structural Analysis

The structural and synthesis studies of compounds related to 1,2,4-triazole derivatives provide insights into their potential applications in materials science and chemical synthesis. For example, the synthesis and crystal structure analysis of a triazole-thione compound offers valuable information on molecular geometry and interactions, which can be crucial for designing materials with specific properties (Xue et al., 2008).

Radiosynthesis and Herbicide Safeners

While not directly related to the specific compound, research into the radiosynthesis of chloroacetanilide herbicides and their safeners, involving similar chemical processes, contributes to understanding the environmental fate and mechanism of action of agricultural chemicals. This knowledge is essential for developing more environmentally friendly pesticides and studying their metabolism in biological systems (Latli & Casida, 1995).

Vibrational Spectroscopic Studies

The vibrational spectroscopic analysis of compounds structurally related to the given chemical provides a deeper understanding of their molecular properties. Such studies are fundamental in the field of chemical physics, aiding in the interpretation and prediction of vibrational spectra which is crucial for various applications in materials science and molecular engineering (Kuruvilla et al., 2018).

Propriétés

IUPAC Name |

2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N4OS/c1-2-26-17(11-5-3-4-6-12(11)20)24-25-18(26)28-9-15(27)23-16-13(21)7-10(19)8-14(16)22/h3-8H,2,9H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPCKDYQZPQMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-[(2-cyano-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4580414.png)

![N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4580418.png)

![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)

![N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4580427.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4580441.png)

![5-anilino-3-(benzylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4580453.png)

![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B4580459.png)

![4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)

![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4580484.png)

![[2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)](/img/structure/B4580505.png)